molecular formula C11H12N4O2S B2894775 N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 955581-70-1

N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2894775
CAS RN: 955581-70-1
M. Wt: 264.3
InChI Key: CAOSHDDIONHDEW-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CTAP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. CTAP is a potent and selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction.

Scientific Research Applications

Synthesis and Structural Characterization

Pyrazole derivatives have been synthesized and structurally characterized through various methods, including NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies. These compounds exhibit a twisted conformation between pyrazole and thiophene rings, confirmed through dihedral angle measurements, and possess thermal stability and three-dimensional supramolecular motifs due to hydrogen bond interactions. The electronic structures and molecular geometries of these compounds are optimized using ab-initio methods, indicating their potential for non-linear optical properties and solvent effects on structural parameters (Kumara et al., 2018; Kumara et al., 2018).

Antimicrobial and Antifungal Applications

A notable application of pyrazole derivatives is in the development of novel antibacterial and antifungal agents. Specific compounds have demonstrated promising activity against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Rhizoctonia solani and Sphaerotheca fuliginea, at non-cytotoxic concentrations. This opens avenues for the development of new drugs targeting resistant microbial strains (Palkar et al., 2017; Xiong et al., 2017).

Agrochemical Applications

In agrochemistry, certain pyrazole carboxamide derivatives exhibit nematocidal and fungicidal activities, suggesting their potential as novel agrochemicals. These compounds offer a foundation for the development of new pesticides with improved efficacy and selectivity, addressing the need for sustainable agricultural practices (Zhao et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is the 5′-nucleotidase cytosolic II (NT5C2) gene . This gene plays a crucial role in the metabolism of nucleotides, which are the building blocks of DNA and RNA, and thus has a significant impact on cellular processes.

Mode of Action

This compound, also known as CRCD2, acts as a small-molecule NT5C2 nucleotidase inhibitor . It interacts with its target by inhibiting the enzymatic activity of NT5C2, thereby preventing the metabolism of certain nucleotides. This inhibition is effective against both the wild-type and mutant forms of NT5C2 .

Biochemical Pathways

The inhibition of NT5C2 affects the nucleotide metabolism pathway. By inhibiting NT5C2, CRCD2 prevents the normal breakdown of nucleotides, leading to an accumulation of these molecules. This can affect various downstream processes, including DNA replication and RNA transcription, which are essential for cell growth and division .

Result of Action

The inhibition of NT5C2 by CRCD2 leads to a reversal of resistance to the chemotherapy drug 6-mercaptopurine (6-MP) in acute lymphoblastic leukemia (ALL) cells . This is because NT5C2 is a key player in the resistance to 6-MP, a drug commonly used in the treatment of ALL. Therefore, the action of CRCD2 can enhance the cytotoxic effects of 6-MP and effectively reverse thiopurine resistance mediated by both genetic and non-genetic mechanisms of NT5C2 activation .

properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-2-15-5-3-8(14-15)10(17)13-11-7(9(12)16)4-6-18-11/h3-6H,2H2,1H3,(H2,12,16)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOSHDDIONHDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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